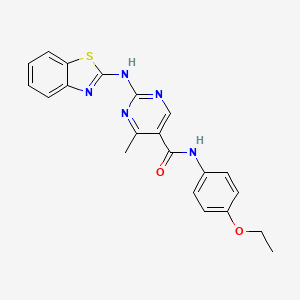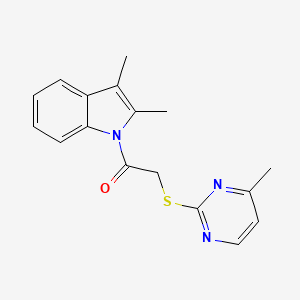![molecular formula C11H18ClN3O B11040959 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11040959.png)
2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Chloroacetamide Formation: The final step involves the reaction of the N-methylated pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the N-methyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiols, or secondary amines.
Oxidation: Oxidized derivatives of the pyrazole ring or N-methyl group.
Reduction: Reduced forms of the pyrazole ring or N-methyl group.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of the pyrazole ring.
N-Methyl-N-(2-chloroethyl)acetamide: Lacks the pyrazole ring, simpler structure.
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: Contains a phenylethyl group instead of the pyrazole ring.
Uniqueness
2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of the 1,3,5-trimethylpyrazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H18ClN3O |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H18ClN3O/c1-8-10(9(2)15(4)13-8)5-6-14(3)11(16)7-12/h5-7H2,1-4H3 |
InChI Key |
CGMRBBXMLKIUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCN(C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040877.png)

![ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11040897.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11040903.png)
![ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate](/img/structure/B11040906.png)
![8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040910.png)
![N-(3-chloro-2-methylphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11040912.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11040921.png)


